![molecular formula C22H19ClN4O3S B2537902 7-[(2-Chlorophenyl)methyl]-1,3-dimethyl-8-phenacylsulfanylpurine-2,6-dione CAS No. 372506-25-7](/img/no-structure.png)
7-[(2-Chlorophenyl)methyl]-1,3-dimethyl-8-phenacylsulfanylpurine-2,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-[(2-Chlorophenyl)methyl]-1,3-dimethyl-8-phenacylsulfanylpurine-2,6-dione is a purine derivative that has been widely studied for its potential therapeutic applications. It has been found to exhibit a range of biochemical and physiological effects that make it a promising candidate for further research.
Mechanism Of Action
The mechanism of action of 7-[(2-Chlorophenyl)methyl]-1,3-dimethyl-8-phenacylsulfanylpurine-2,6-dione involves the inhibition of various enzymes and pathways that are involved in inflammation and cancer development. It has been found to inhibit the activity of COX-2, an enzyme that is involved in the production of inflammatory mediators, and to induce apoptosis in cancer cells.
Biochemical And Physiological Effects
The biochemical and physiological effects of 7-[(2-Chlorophenyl)methyl]-1,3-dimethyl-8-phenacylsulfanylpurine-2,6-dione have been extensively studied in vitro and in vivo. It has been found to exhibit antioxidant activity, reduce inflammation, and induce apoptosis in cancer cells. It has also been found to have a protective effect on the liver and kidneys.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 7-[(2-Chlorophenyl)methyl]-1,3-dimethyl-8-phenacylsulfanylpurine-2,6-dione in lab experiments is its well-established mechanism of action and its ability to exhibit a range of biochemical and physiological effects. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to administer in certain experiments.
Future Directions
There are several future directions for the study of 7-[(2-Chlorophenyl)methyl]-1,3-dimethyl-8-phenacylsulfanylpurine-2,6-dione. One area of research could focus on the development of new drug formulations that increase the solubility of the compound. Another area of research could focus on the identification of new targets and pathways that are affected by the compound. Finally, future research could focus on the clinical development of 7-[(2-Chlorophenyl)methyl]-1,3-dimethyl-8-phenacylsulfanylpurine-2,6-dione as a potential therapeutic agent for the treatment of inflammation and cancer.
Synthesis Methods
The synthesis of 7-[(2-Chlorophenyl)methyl]-1,3-dimethyl-8-phenacylsulfanylpurine-2,6-dione involves a multi-step process that begins with the reaction of 2-chlorobenzyl chloride with 1,3-dimethyluracil. The resulting intermediate is then reacted with phenacyl bromide to yield the final product.
Scientific Research Applications
The potential therapeutic applications of 7-[(2-Chlorophenyl)methyl]-1,3-dimethyl-8-phenacylsulfanylpurine-2,6-dione have been extensively studied in recent years. It has been found to exhibit anti-inflammatory, antioxidant, and antitumor properties, making it a promising candidate for the development of new drugs.
properties
CAS RN |
372506-25-7 |
|---|---|
Product Name |
7-[(2-Chlorophenyl)methyl]-1,3-dimethyl-8-phenacylsulfanylpurine-2,6-dione |
Molecular Formula |
C22H19ClN4O3S |
Molecular Weight |
454.93 |
IUPAC Name |
7-[(2-chlorophenyl)methyl]-1,3-dimethyl-8-phenacylsulfanylpurine-2,6-dione |
InChI |
InChI=1S/C22H19ClN4O3S/c1-25-19-18(20(29)26(2)22(25)30)27(12-15-10-6-7-11-16(15)23)21(24-19)31-13-17(28)14-8-4-3-5-9-14/h3-11H,12-13H2,1-2H3 |
InChI Key |
GLPWDMWXZLPRNJ-UHFFFAOYSA-N |
SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)SCC(=O)C3=CC=CC=C3)CC4=CC=CC=C4Cl |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



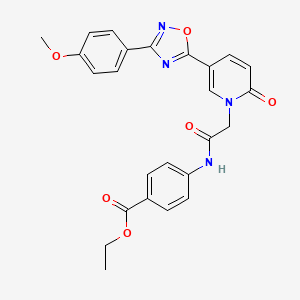
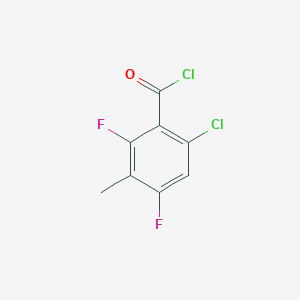
![N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-N-(4-chlorophenyl)methanesulfonamide](/img/structure/B2537822.png)
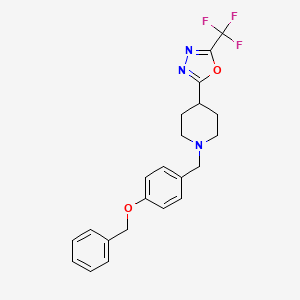
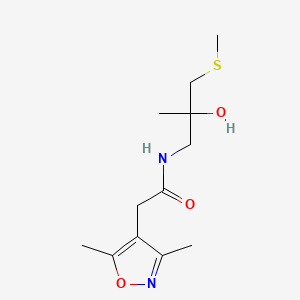
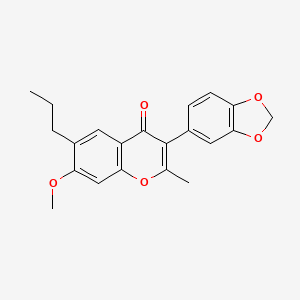
![(2E)-3-[4-(diethylamino)phenyl]acrylic acid](/img/structure/B2537829.png)
![(E)-3-(dimethylamino)-2-[5-[3-(trifluoromethyl)phenoxy]pyridine-2-carbonyl]prop-2-enenitrile](/img/structure/B2537830.png)
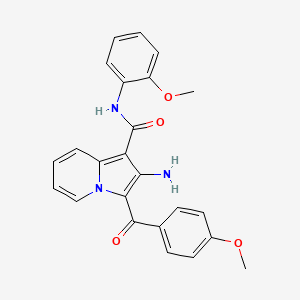
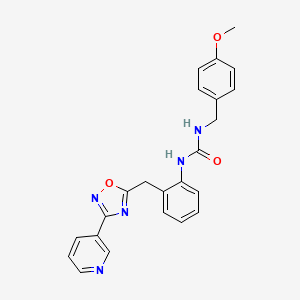
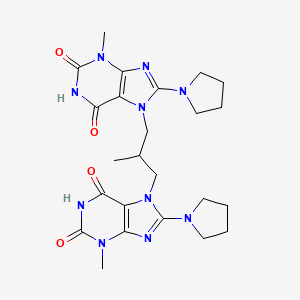
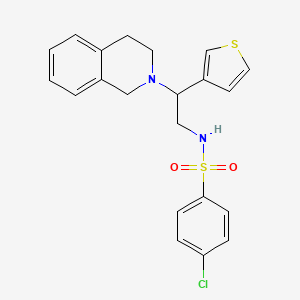
![2-Ethyl-5-((4-methylpiperidin-1-yl)(4-nitrophenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2537842.png)